

Solubility Profile of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-amino-N-(3,5-dimethylphenyl)benzamide
Cat. No.:	B183837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of **4-amino-N-(3,5-dimethylphenyl)benzamide** in organic solvents. To date, specific quantitative experimental solubility data for this compound is not readily available in peer-reviewed literature. However, by examining the physicochemical properties of the molecule and the solubility of structurally analogous compounds, a reliable qualitative solubility profile can be predicted. This guide also furnishes detailed experimental protocols for determining the thermodynamic and kinetic solubility of the compound, enabling researchers to generate precise quantitative data.

Physicochemical Properties of 4-amino-N-(3,5-dimethylphenyl)benzamide

A foundational understanding of the compound's physical and chemical characteristics is crucial for predicting its solubility.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₆ N ₂ O	PubChem[1]
Molecular Weight	240.30 g/mol	PubChem[1]
CAS Number	97042-52-9	PubChem[1]
Computed XLogP3	2.8	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem

The computed XLogP3 value of 2.8 suggests a degree of lipophilicity, indicating that the compound will favor organic solvents over aqueous media. The presence of hydrogen bond donors (the primary amine and amide N-H) and acceptors (the carbonyl oxygen and the amine nitrogen) allows for interactions with protic and polar aprotic solvents.

Predicted Solubility in Organic Solvents

Based on the solubility of structurally similar compounds, such as 4-amino-N-(2-chlorophenyl)benzamide, a qualitative solubility profile for **4-amino-N-(3,5-dimethylphenyl)benzamide** can be predicted.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile	Soluble	These solvents can effectively act as hydrogen bond acceptors for the amino and amide protons of the compound, while also solvating the aromatic rings, leading to good solubility. [2]
Polar Protic	Methanol, Ethanol	Sparingly Soluble	The amino and amide groups can form hydrogen bonds with the hydroxyl groups of these solvents; however, the overall hydrophobic character of the molecule, due to the two aromatic rings, will likely limit extensive dissolution. [2]
Non-Polar	Toluene, Hexane	Poorly Soluble	The polar amino and amide functional groups will significantly hinder solubility in non-polar environments.

Comparative Solubility Data of Related Benzamide Derivatives

While quantitative data for the target compound is unavailable, the following tables present experimental solubility data for the related compounds, 4-aminobenzamide and N,N-dimethylbenzamide, to provide a comparative context for researchers.

Table 3.1: Solubility of 4-Aminobenzamide in Various Organic Solvents

Solvent	Temperature (K)	Molar Fraction Solubility (10^3x)
Methanol	298.15	13.51
Ethanol	298.15	7.32
Acetone	298.15	8.84
Acetonitrile	298.15	1.15
Ethyl Acetate	298.15	1.83

Data extracted from a study on the solubility of 4-aminobenzamide.

Table 3.2: Solubility of N,N-Dimethylbenzamide

Solvent	Qualitative Solubility
Ethanol	Highly Soluble[3]
Acetone	Highly Soluble[3]
Chloroform	Highly Soluble[3]
Water	Slightly Soluble[3]

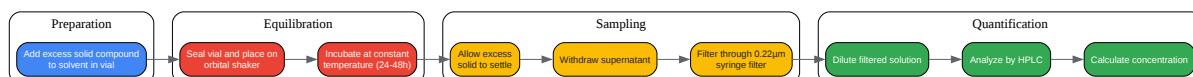
Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for **4-amino-N-(3,5-dimethylphenyl)benzamide**, the following established experimental methodologies are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation point in a given solvent at a specific temperature.

Objective: To determine the maximum concentration of **4-amino-N-(3,5-dimethylphenyl)benzamide** that dissolves in a solvent at equilibrium.


Materials:

- **4-amino-N-(3,5-dimethylphenyl)benzamide** (solid)
- Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)
- Glass vials with screw caps
- Orbital shaker in a temperature-controlled incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Preparation: Add an excess amount of solid **4-amino-N-(3,5-dimethylphenyl)benzamide** to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

- Quantification: Accurately dilute the filtered solution with a suitable solvent. Quantify the concentration of **4-amino-N-(3,5-dimethylphenyl)benzamide** in the diluted sample using a pre-validated HPLC method with a calibration curve.
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mM) based on the measured concentration and the dilution factor.

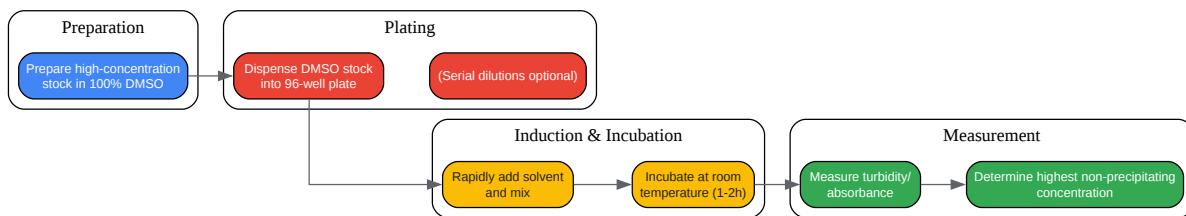
[Click to download full resolution via product page](#)

Thermodynamic Solubility Determination Workflow

Kinetic Solubility Assessment (High-Throughput Screening)

This method is often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be relevant to in-vitro assays. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer or organic solvent.

Objective: To determine the concentration at which **4-amino-N-(3,5-dimethylphenyl)benzamide** begins to precipitate from a supersaturated solution.


Materials:

- High-concentration stock solution of **4-amino-N-(3,5-dimethylphenyl)benzamide** in 100% DMSO (e.g., 10 mM)
- Selected organic solvents
- 96-well microplates (UV-transparent if using a UV-Vis reader)

- Microplate reader with nephelometry or UV-Vis capabilities
- Multichannel pipettes

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.
- Sample Preparation: Dispense a small volume (e.g., 2 μ L) of the DMSO stock solution into the wells of a microtiter plate. Serial dilutions of the stock in DMSO can be prepared to test a range of concentrations.
- Precipitation Induction: Rapidly add the test organic solvent to the wells containing the DMSO stock solution and mix thoroughly.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
- Turbidity Measurement: Measure the turbidity or light scattering of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV-Vis plate reader. An increase in signal compared to a DMSO-only control indicates precipitation.
- Determination of Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity or absorbance.

[Click to download full resolution via product page](#)*Kinetic Solubility Assessment Workflow*

Conclusion

While direct quantitative solubility data for **4-amino-N-(3,5-dimethylphenyl)benzamide** in organic solvents remains to be published, a strong predictive assessment can be made based on its molecular structure and comparison with related compounds. It is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic solvents such as methanol and ethanol. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide for thermodynamic and kinetic solubility determination offer robust methodologies to generate reliable results. This information is critical for applications in drug development, chemical synthesis, and other scientific research areas where understanding a compound's solubility is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-amino-N-(3,5-dimethylphenyl)benzamide | C15H16N2O | CID 8566704 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility Profile of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183837#4-amino-n-3-5-dimethylphenyl-benzamide-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com